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molecular formula C7H8O3 B1361131 4-Methoxybenzene-1,2-diol CAS No. 3934-97-2

4-Methoxybenzene-1,2-diol

Cat. No. B1361131
M. Wt: 140.14 g/mol
InChI Key: JXZABYGWFNGNLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04208424

Procedure details

4-methoxycatechol was prepared by the method described in Organic Synthesis, Collective Volume 3, page 759: 60.8 g of 4-methoxysalicylaldehyde was added to a stirred solution of 16 g of sodium hydroxide in 200 ml of water. Under nitrogen gas, a solution of 60 g of 30% hydrogen peroxide in water dissolved in 200 ml of water was added drop-by-drop to the resulting solution, held at 35°-40° C. Then sodium sulfate (and a small amount of sodium hydrosulfite to decolorize the mixture) was added until the mixture was saturated. The mixture was extracted with methylene chloride. The resulting residue was extracted with ether. The ether extract was dried (Na2SO4, Na2S2O4) and the solvent was evaporated under reduced pressure, to give crude 4-methoxycatechol (10A).
Quantity
60.8 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([OH:11])[C:6](=[CH:9][CH:10]=1)C=O.[OH-].[Na+].OO.S([O-])([O-])(=O)=[O:17].[Na+].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+]>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([OH:11])[C:6](=[CH:9][CH:10]=1)[OH:17] |f:1.2,4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
60.8 g
Type
reactant
Smiles
COC=1C=C(C(C=O)=CC1)O
Name
Quantity
16 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
60 g
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
4-methoxycatechol was prepared by the method
CUSTOM
Type
CUSTOM
Details
described in Organic Synthesis, Collective Volume 3, page 759
ADDITION
Type
ADDITION
Details
was added drop-by-drop to the resulting solution
CUSTOM
Type
CUSTOM
Details
held at 35°-40° C
ADDITION
Type
ADDITION
Details
was added until the mixture
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The resulting residue was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4, Na2S2O4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(O)=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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